molecular formula C17H14ClN3O2S B2429352 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 923480-32-4

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

Cat. No. B2429352
CAS RN: 923480-32-4
M. Wt: 359.83
InChI Key: SXSIHLLPHAZAHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic compound that has been developed through various methods to study its mechanism of action, biochemical and physiological effects, and potential future applications.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of compounds structurally related to 4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide is in the field of oncology. Derivatives of 1,3,4-oxadiazol compounds have been synthesized and evaluated for their anticancer potential against various cancer cell lines. For instance, Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, which showed moderate to excellent anticancer activity across four cancer cell lines, including breast, lung, colon, and ovarian cancers. Some derivatives exhibited higher activities than the reference drug, etoposide (Ravinaik, M. V. Rao, P. P. Rao, D. Ramachandran, & D. Reddy, 2021).

Enzyme Inhibition

Compounds with the 1,3,4-oxadiazol moiety have also been explored for their enzyme inhibitory properties. Abbasi et al. (2019) discovered novel bi-heterocyclic benzamides as potent inhibitors of alkaline phosphatase, a key enzyme involved in the calcification of bones and teeth. Their study revealed that these molecules could serve as non-toxic medicinal scaffolds, offering insights into potential therapeutic applications for diseases related to abnormal bone and tooth calcification (Abbasi, M. Nazir, Aziz ur-Rehman, et al., 2019).

Antimicrobial Activity

Additionally, the antimicrobial properties of 1,3,4-oxadiazol derivatives highlight another significant area of application. Gaonkar, Rai, and Prabhuswamy (2006) synthesized a new series of oxadiazoles that demonstrated potent to weak antimicrobial activity. Their research identified compounds with significant inhibition potential, offering a novel class of antimicrobial agents (Gaonkar, Rai, & Prabhuswamy, 2006).

properties

IUPAC Name

4-chloro-N-[5-(2-phenylsulfanylethyl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2S/c18-13-8-6-12(7-9-13)16(22)19-17-21-20-15(23-17)10-11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXSIHLLPHAZAHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(5-(2-(phenylthio)ethyl)-1,3,4-oxadiazol-2-yl)benzamide

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